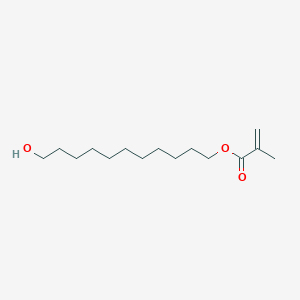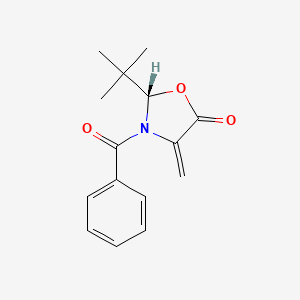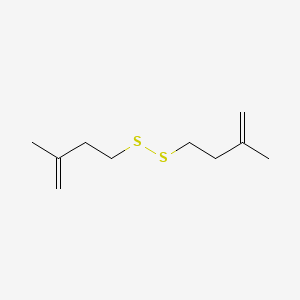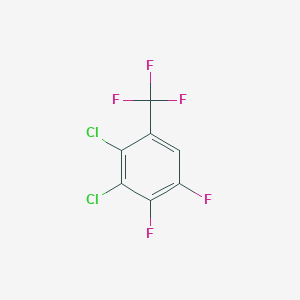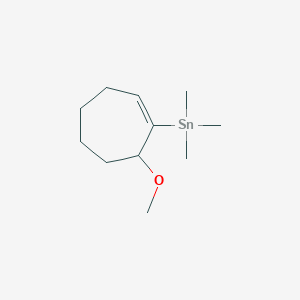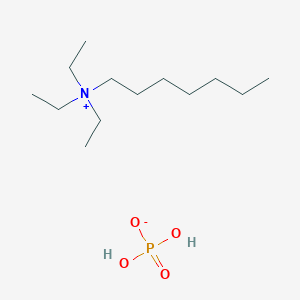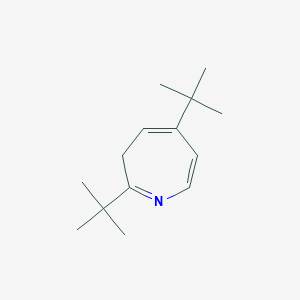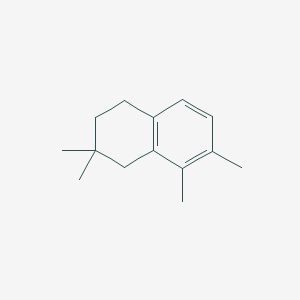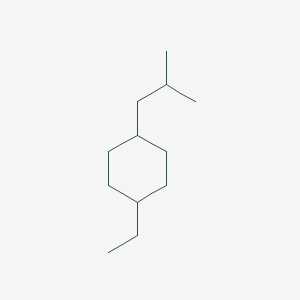
1-Ethyl-4-(2-methylpropyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(2-methylpropyl)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with an ethyl group at the first carbon and a 2-methylpropyl group at the fourth carbon. The molecular formula for this compound is C12H24 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(2-methylpropyl)cyclohexane can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane using ethyl and 2-methylpropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(2-methylpropyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alkanes or alcohols.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) can replace hydrogen atoms on the cyclohexane ring, forming haloalkanes.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Cl2 or Br2 in the presence of light or a radical initiator.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Haloalkanes.
Scientific Research Applications
1-Ethyl-4-(2-methylpropyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study the conformational analysis and stereochemistry of substituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-methylpropyl)cyclohexane involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s effects are mediated through conformational changes in the cyclohexane ring, which can influence its binding affinity and specificity towards target molecules. The steric and electronic properties of the substituents (ethyl and 2-methylpropyl groups) play a crucial role in determining the compound’s reactivity and interactions .
Comparison with Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
1-Ethylcyclohexane: A cyclohexane ring with an ethyl group at the first carbon.
4-(2-Methylpropyl)cyclohexane: A cyclohexane ring with a 2-methylpropyl group at the fourth carbon.
Uniqueness: 1-Ethyl-4-(2-methylpropyl)cyclohexane is unique due to the presence of both ethyl and 2-methylpropyl groups on the cyclohexane ring. This dual substitution results in distinct conformational and stereochemical properties, making it an interesting compound for studying the effects of multiple substituents on cyclohexane .
Properties
CAS No. |
113937-59-0 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
1-ethyl-4-(2-methylpropyl)cyclohexane |
InChI |
InChI=1S/C12H24/c1-4-11-5-7-12(8-6-11)9-10(2)3/h10-12H,4-9H2,1-3H3 |
InChI Key |
JYLSVNZZYNDWIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


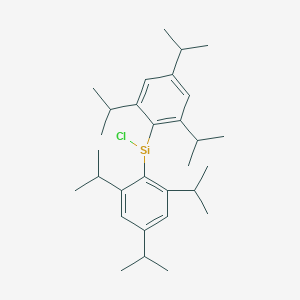
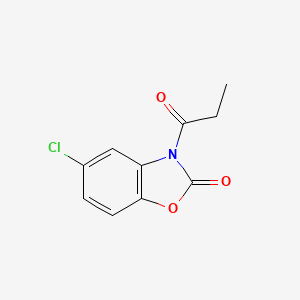
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
